2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate
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Overview
Description
2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C6H5F7O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of 2,2-difluoroethanol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is cooled to low temperatures (around -25°C) to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbonate group can be hydrolyzed in the presence of water or aqueous acids/bases to form corresponding alcohols and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.
Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The primary products are 2,2-difluoroethanol and 2,2,3,3,3-pentafluoropropanol.
Scientific Research Applications
2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis for introducing fluorinated groups into molecules.
Biology: In the study of enzyme mechanisms and protein interactions due to its unique reactivity.
Medicine: Potential use in drug development for creating fluorinated pharmaceuticals with improved metabolic stability.
Mechanism of Action
The mechanism of action of 2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate involves its reactivity with nucleophiles, leading to the formation of substituted products. The presence of multiple fluorine atoms increases the electrophilicity of the carbonate group, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to modify molecular structures .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2,3,3,3-pentafluoropropyl carbonate
- Methyl 2,2,3,3,3-pentafluoropropyl carbonate
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
Uniqueness
2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to the presence of both difluoroethyl and pentafluoropropyl groups. This combination imparts distinct reactivity and stability compared to other fluorinated carbonates. The difluoroethyl group enhances the compound’s electrophilicity, while the pentafluoropropyl group provides steric hindrance and stability .
Properties
Molecular Formula |
C6H5F7O3 |
---|---|
Molecular Weight |
258.09 g/mol |
IUPAC Name |
2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C6H5F7O3/c7-3(8)1-15-4(14)16-2-5(9,10)6(11,12)13/h3H,1-2H2 |
InChI Key |
PYSZIOXDYDRBHD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)OC(=O)OCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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